![molecular formula C22H12F4N4O3S B2519630 3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226453-13-9](/img/no-structure.png)
3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related thieno[2,3-d]pyrimidine derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves strategic intermediates and regioselective processes. For example, the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores involves a microwave-assisted cyclocondensation reaction followed by formylation . Similarly, the synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists includes the use of a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality for good receptor binding activity . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is crucial for their biological activity. For instance, the crystal structure of a related molecule shows that the pyrimidine ring can adopt a half-chair conformation, and the positioning of substituents can significantly affect the overall molecular conformation . This information is valuable for understanding how the structure of "3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione" might influence its biological interactions.
Chemical Reactions Analysis
The reactivity of thieno[2,3-d]pyrimidine derivatives can be influenced by their substituents. For example, the synthesis of 4H-[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides and their NO-generating properties are affected by the presence of thiols . This suggests that the compound may also have specific reactivity patterns depending on its functional groups and the presence of biological nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are diverse. Compounds with electron-donating or withdrawing substituents can exhibit significant antioxidant activity , and the fluorescence characteristics can vary with different substituents and solvent polarity . These properties are important for the potential therapeutic applications of the compound .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthetic Pathways and Derivatives
The compound has been involved in the synthesis of various polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines, due to its potential to produce biologically active compounds. These synthetic pathways highlight the compound's versatility in forming structures with significant biological activities, including adenosine kinase inhibition, platelet aggregation inhibition, antileukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antibacterial Evaluation
Research has focused on synthesizing substituted thienopyrimidines for evaluating their antibacterial properties. This demonstrates the compound's role in developing new antimicrobial agents, addressing the ongoing need for novel antibiotics due to resistance issues (More, Chandra, Nargund, & Nargund, 2013).
Antioxidant Activity
Studies on the synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives show significant antioxidant activity. This suggests the compound's potential in creating antioxidants, which are crucial for protecting against oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Microwave-Assisted Synthesis
The use of microwave irradiation has facilitated the synthesis of fused heterocycles incorporating the trifluoromethyl moiety. This technique underscores the compound's adaptability in advanced synthetic methods for heterocyclic compounds, which are of great interest due to their wide range of pharmacological activities (Shaaban, 2008).
Anti-inflammatory and Analgesic Properties
A series of 4H-thieno[3,4-c]pyrazole derivatives, related structurally to the compound , exhibited remarkable analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities. These findings suggest the potential therapeutic applications of derivatives in managing pain, inflammation, fever, and preventing blood clots (Menozzi, Mosti, Schenone, D'Amico, Filippelli, & Rossi, 1992).
Propriétés
Numéro CAS |
1226453-13-9 |
|---|---|
Nom du produit |
3-(3-Fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Formule moléculaire |
C22H12F4N4O3S |
Poids moléculaire |
488.42 |
Nom IUPAC |
3-(3-fluorophenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H12F4N4O3S/c23-14-2-1-3-15(10-14)30-20(31)18-16(8-9-34-18)29(21(30)32)11-17-27-19(28-33-17)12-4-6-13(7-5-12)22(24,25)26/h1-10H,11H2 |
Clé InChI |
XVDBQANMIJZJNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-2-phenoxyethanone](/img/structure/B2519547.png)
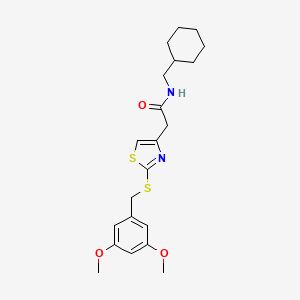
![5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2519553.png)
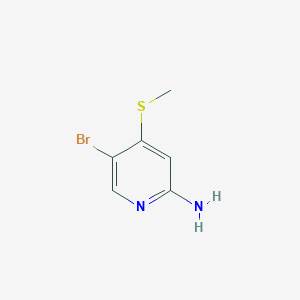
![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
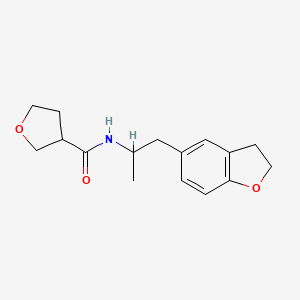
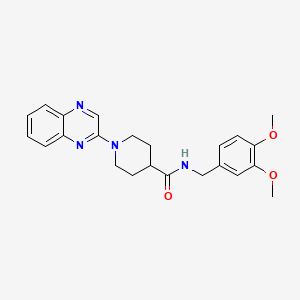
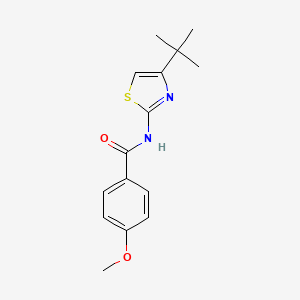
![Methyl 2-[2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)